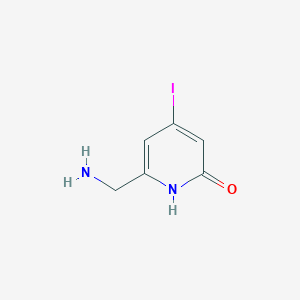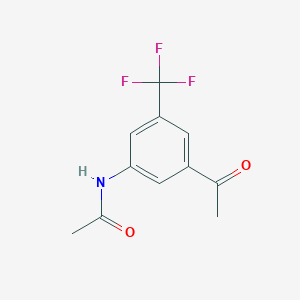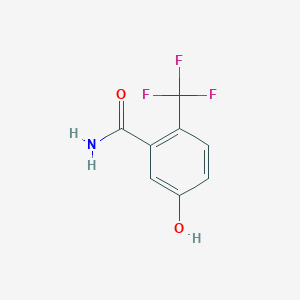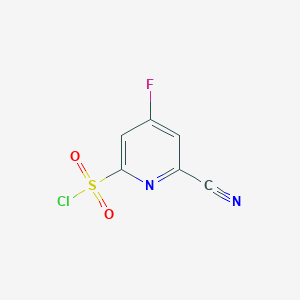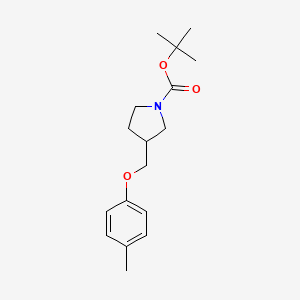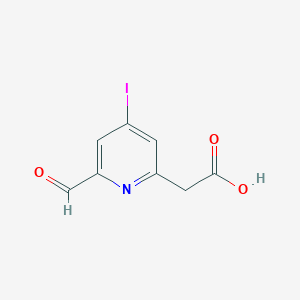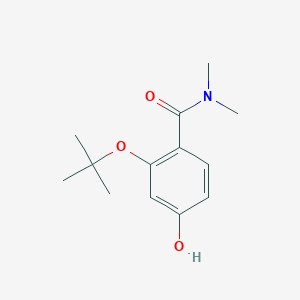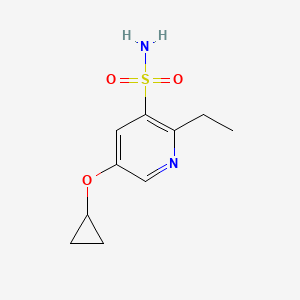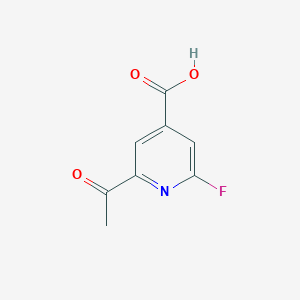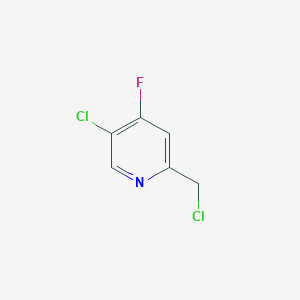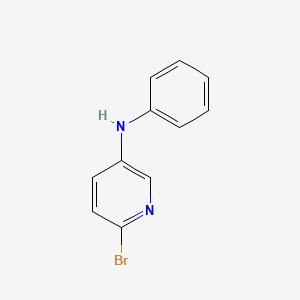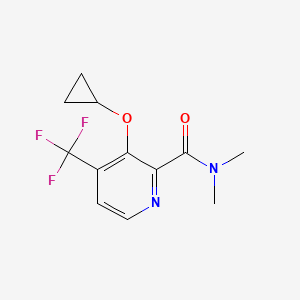
3-Cyclopropoxy-N,N-dimethyl-4-(trifluoromethyl)picolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropoxy-N,N-dimethyl-4-(trifluoromethyl)picolinamide is a chemical compound with the molecular formula C12H13F3N2O2 and a molecular weight of 274.241 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a picolinamide core, along with a cyclopropoxy group and N,N-dimethyl substitutions. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-N,N-dimethyl-4-(trifluoromethyl)picolinamide typically involves multiple steps, starting with the preparation of the picolinamide core. One common method involves the reaction of 4-(trifluoromethyl)picolinic acid with cyclopropanol in the presence of a dehydrating agent to form the cyclopropoxy derivative. This intermediate is then reacted with N,N-dimethylamine under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopropoxy-N,N-dimethyl-4-(trifluoromethyl)picolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
3-Cyclopropoxy-N,N-dimethyl-4-(trifluoromethyl)picolinamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropoxy-N,N-dimethyl-4-(trifluoromethyl)picolinamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3-Cyclopropoxy-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine: Similar structure but with a pyridin-2-amine core instead of picolinamide.
3-Chloro-N-(2-(N-cyano-S-(3,4-difluorobenzyl)sulfonimidoyl)ethyl)-5-(trifluoromethyl)picolinamide: Contains a chloro and sulfonimidoyl group, showing different biological activities.
Uniqueness
3-Cyclopropoxy-N,N-dimethyl-4-(trifluoromethyl)picolinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research fields .
Propiedades
Fórmula molecular |
C12H13F3N2O2 |
|---|---|
Peso molecular |
274.24 g/mol |
Nombre IUPAC |
3-cyclopropyloxy-N,N-dimethyl-4-(trifluoromethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C12H13F3N2O2/c1-17(2)11(18)9-10(19-7-3-4-7)8(5-6-16-9)12(13,14)15/h5-7H,3-4H2,1-2H3 |
Clave InChI |
XLEMVANTOGQHML-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=NC=CC(=C1OC2CC2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


